1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile
Overview
Description
1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol . This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a benzodiazole ring with a carbonitrile substituent. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Preparation Methods
The synthesis of 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile involves several steps, typically starting with the preparation of the benzimidazole core. The cyclohexyl and methyl groups are introduced through specific alkylation reactions. The carbonitrile group is usually added via a nucleophilic substitution reaction. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the carbonitrile group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be compared with other benzimidazole derivatives, such as:
- 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxamide
- 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
1-cyclohexyl-2-methylbenzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-11-17-14-9-12(10-16)7-8-15(14)18(11)13-5-3-2-4-6-13/h7-9,13H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXHNJQMXJUDEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207095 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-86-2 | |
Record name | 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carbonitrile, 1-cyclohexyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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